molecular formula C17H20N2O2 B14486709 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide CAS No. 64302-65-4

2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide

Cat. No.: B14486709
CAS No.: 64302-65-4
M. Wt: 284.35 g/mol
InChI Key: PJZLFOIONILYLX-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an amino group, a methoxyphenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as LiAlH4 and NaBH4 are commonly used in the reduction steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and solvents such as methanol and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield secondary amines, while oxidation reactions can produce corresponding oxides and other derivatives.

Scientific Research Applications

2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide is unique due to its specific structural features, including the methoxyphenyl group and benzamide structure. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

64302-65-4

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide

InChI

InChI=1S/C17H20N2O2/c1-19(17(20)15-5-3-4-6-16(15)18)12-11-13-7-9-14(21-2)10-8-13/h3-10H,11-12,18H2,1-2H3

InChI Key

PJZLFOIONILYLX-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2N

Origin of Product

United States

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